Bienvenue dans la boutique en ligne BenchChem!

ALV2

Targeted Protein Degradation CRBN Binding Affinity Molecular Glue

1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea, commonly referred to as ALV2, is a small-molecule molecular glue degrader that recruits the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to the zinc-finger transcription factor Helios (IKZF2), thereby promoting its ubiquitination and proteasomal degradation. This compound features an anilinomaleimide core, distinguishing it from classical immunomodulatory imide drugs (IMiDs) that contain an isoindolinone core.

Molecular Formula C26H26ClN5O5
Molecular Weight 524.0 g/mol
Cat. No. B8201648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALV2
Molecular FormulaC26H26ClN5O5
Molecular Weight524.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC(C)(C)C2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl
InChIInChI=1S/C26H26ClN5O5/c1-14-7-8-17(12-18(14)27)29-25(37)31-26(2,3)15-5-4-6-16(11-15)28-19-13-22(34)32(24(19)36)20-9-10-21(33)30-23(20)35/h4-8,11-13,20,28H,9-10H2,1-3H3,(H2,29,31,37)(H,30,33,35)
InChIKeyYKFHBIMJVFQOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea (ALV2): A Selective Molecular Glue Degrader of the Transcription Factor Helios (IKZF2)


1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea, commonly referred to as ALV2, is a small-molecule molecular glue degrader that recruits the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to the zinc-finger transcription factor Helios (IKZF2), thereby promoting its ubiquitination and proteasomal degradation [1]. This compound features an anilinomaleimide core, distinguishing it from classical immunomodulatory imide drugs (IMiDs) that contain an isoindolinone core [2]. ALV2 was developed through a medicinal chemistry campaign aimed at reprogramming CRBN substrate specificity toward Helios, a transcription factor critical for maintaining the suppressive phenotype of regulatory T cells (Tregs) in the inflammatory tumor microenvironment [1].

Why 1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea (ALV2) Cannot Be Substituted with Other CRBN Modulators or Helios Degraders


Substituting ALV2 with other cereblon (CRBN) modulators or Helios-targeting degraders is scientifically unjustified due to its distinct molecular structure, unique degradation selectivity profile, and specific quantitative performance metrics that are not replicated by close analogs. ALV2's anilinomaleimide core provides a flexible CRBN-binding scaffold that accommodates the steric hindrance posed by a histidine residue in Helios, a feature that classical IMiDs like lenalidomide and pomalidomide cannot overcome [1]. Consequently, lenalidomide fails to degrade Helios entirely, while ALV2 achieves potent and selective degradation. Furthermore, ALV2 exhibits a distinct off-target degradation signature compared to its close analog ALV1, which degrades both Ikaros and Helios, and CC-885, which degrades GSPT1—an anti-target with translational termination function [1]. Even among more recently developed Helios degraders such as PVTX-405, ALV2 maintains a unique position in the chemical biology toolkit due to its well-characterized proteomic selectivity profile and established in vivo pharmacology [1][2]. These differences underscore that ALV2 is not a generic molecular glue but a precisely engineered tool with quantifiable differentiation that directly impacts experimental outcomes.

Quantitative Differentiation of 1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea (ALV2) from Key Comparators


CRBN Binding Affinity: ALV2 vs. Lenalidomide vs. CC-885

ALV2 binds CRBN with an IC50 of 0.57 µM in a TR-FRET assay . This affinity is approximately 2.6-fold higher than that of lenalidomide, which has a reported CRBN binding IC50 of ~1.5 µM [1]. While ALV2's CRBN binding potency is lower than that of CC-885—a potent GSPT1 degrader—this intermediate affinity is advantageous for achieving selective Helios degradation without the cytotoxicity associated with GSPT1 degradation .

Targeted Protein Degradation CRBN Binding Affinity Molecular Glue

Degradation Selectivity: ALV2 Preferentially Degrades Helios While Sparing Ikaros and GSPT1

In Jurkat cells, ALV2 induces preferential degradation of Helios (IKZF2) while exhibiting minimal activity against Ikaros (IKZF1) and no activity against GSPT1 [1]. In contrast, ALV1 degrades both Ikaros and Helios, lenalidomide degrades only Ikaros, and CC-885 degrades both Ikaros and GSPT1 [1]. Quantitatively, ALV2 promotes Helios degradation at concentrations of 0.1–10 µM without affecting Ikaros or GSPT1 levels .

Targeted Protein Degradation Selectivity Profiling Treg Biology

Proteome-Wide Selectivity: ALV2 Induces Minimal Off-Target Protein Degradation

Multiplexed quantitative mass spectrometry analysis of ~7,900 proteins in Jurkat cells following 4-hour treatment with ALV2 revealed that Helios degradation was achieved with high potency and minimal unexpected off-target activity [1]. The only additional degradation targets identified were ZNF692, ZNF653 (common imide targets), and ZNF324 (a potential novel target) [1]. In contrast, ALV1 exhibited similar degradation activity towards IKZF1/2/3, demonstrating broader Ikaros family degradation [1].

Proteomics Targeted Protein Degradation Selectivity Profiling

In Vivo Pharmacodynamic Activity: Selective Helios Degradation in Murine Tregs

In CrbnI391V/I391V mice, intraperitoneal administration of ALV2 at 100 mg/kg twice daily (BID) for 7 days resulted in significant and selective degradation of Helios in splenic CD4+ FoxP3+ Tregs, as quantified by flow cytometry [1]. Ikaros levels remained unaffected, confirming in vivo selectivity [1]. This contrasts with ALV1, which would be expected to degrade both Ikaros and Helios in vivo, and lenalidomide, which does not degrade Helios at all [1].

In Vivo Pharmacology Treg Biology Targeted Protein Degradation

Functional Consequence of Helios Degradation: Enhanced IL-2 Secretion

Pretreatment of Jurkat cells with ALV2 at 1 µM for 18 hours resulted in enhanced IL-2 secretion . This functional readout is consistent with the known role of Helios in negatively regulating IL-2 expression [1]. In contrast, lenalidomide, which does not degrade Helios, would not be expected to produce this effect, and ALV1's concomitant degradation of Ikaros may confound interpretation of IL-2 modulation [1].

Treg Function Cytokine Secretion Immuno-Oncology

Optimal Research and Procurement Scenarios for 1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea (ALV2)


Investigating Helios-Specific Functions in Regulatory T Cell Biology

ALV2 is the preferred tool compound for studies aiming to dissect the specific role of Helios (IKZF2) in Treg stability, anergy, and suppressive function, without the confounding effects of Ikaros (IKZF1) or Aiolos (IKZF3) degradation [1]. Its proteome-wide selectivity, validated by quantitative mass spectrometry, ensures that observed phenotypic changes—such as increased IL-2 secretion or loss of suppressive activity—can be confidently attributed to Helios degradation [1].

In Vivo Pharmacodynamic Studies of Treg Destabilization in Syngeneic Tumor Models

ALV2 has demonstrated selective in vivo Helios degradation in murine Tregs following a 7-day dosing regimen (100 mg/kg BID i.p.) [1]. This established pharmacodynamic profile makes ALV2 suitable for preclinical studies examining the effects of Helios degradation on tumor-infiltrating Tregs, anti-tumor immunity, and combination immunotherapy efficacy [1].

Chemical Biology Studies of CRBN Neo-Substrate Reprogramming

ALV2's anilinomaleimide core represents a distinct chemical scaffold that reprograms CRBN substrate specificity toward Helios, a transcription factor resistant to degradation by classical IMiDs [1]. Researchers investigating structure-activity relationships of molecular glues or seeking to understand the structural determinants of CRBN neo-substrate recruitment can utilize ALV2 as a benchmark compound for comparative analyses with lenalidomide, CC-885, and other CRBN modulators [1][2].

Benchmarking Next-Generation Helios Degraders

ALV2 serves as a critical reference compound for evaluating the potency, selectivity, and in vivo activity of newer Helios degraders such as PVTX-405 (DC50 = 0.7 nM) and PLX-4545 [3][4]. Its well-characterized CRBN binding affinity (IC50 0.57 µM), degradation selectivity profile, and in vivo pharmacodynamics provide a quantitative baseline for assessing the performance of emerging molecular glues targeting IKZF2 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALV2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.